molecular formula C17H22N6O B13143462 Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(morpholinomethyl)-s-triazin-2-yl)- CAS No. 30146-67-9

Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(morpholinomethyl)-s-triazin-2-yl)-

Cat. No.: B13143462
CAS No.: 30146-67-9
M. Wt: 326.4 g/mol
InChI Key: GZNITGCANOQBQW-UHFFFAOYSA-N
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Description

Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(morpholinomethyl)-s-triazin-2-yl)- is a heterocyclic organic compound featuring a tetrahydroisoquinoline backbone fused with a substituted 1,3,5-triazine (s-triazine) ring. The triazine moiety is functionalized with a 4-amino group and a morpholinomethyl group (-CH₂-morpholine) at positions 4 and 6, respectively. This structure combines the pharmacophoric features of both isoquinoline (a common scaffold in bioactive molecules) and s-triazine (known for its versatility in medicinal chemistry). The morpholine substituent likely enhances solubility and modulates electronic properties, while the amino group may facilitate hydrogen bonding in biological targets .

Properties

CAS No.

30146-67-9

Molecular Formula

C17H22N6O

Molecular Weight

326.4 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)-6-(morpholin-4-ylmethyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C17H22N6O/c18-16-19-15(12-22-7-9-24-10-8-22)20-17(21-16)23-6-5-13-3-1-2-4-14(13)11-23/h1-4H,5-12H2,(H2,18,19,20,21)

InChI Key

GZNITGCANOQBQW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC(=NC(=N3)N)CN4CCOCC4

Origin of Product

United States

Preparation Methods

Table 1. Example Yields for Tetrahydroisoquinoline Cyclization

Step Reagent/Condition Yield (%)
Ketoamide reduction NaBH₄/MeOH 85–90
Cyclization p-Toluenesulfonic acid/DCM, rt 90–97

Construction of the s-Triazine Ring

  • Nucleophilic Substitution on Cyanuric Chloride : The s-triazine ring is typically constructed via stepwise nucleophilic substitution on cyanuric chloride. The sequential introduction of amino and morpholinomethyl groups is achieved by controlled temperature and stoichiometry, allowing for selective substitution at the 2, 4, and 6 positions of the triazine ring.

Table 2. Typical s-Triazine Functionalization Steps

Step Reagent Temperature Product
1st substitution Morpholine 0–5°C 4-morpholino-6-chloro-s-triazine
2nd substitution Ammonia (NH₃) 0–25°C 4-amino-6-morpholino-s-triazine
3rd substitution Tetrahydroisoquinoline derivative 25–40°C Target compound

Final Coupling

  • N-Alkylation/Condensation : The final step involves coupling the functionalized s-triazine with the tetrahydroisoquinoline derivative, typically via nucleophilic substitution or condensation, depending on the functional groups present. The reaction is often performed in polar aprotic solvents (e.g., DMF or DMSO) under mild heating.
  • Grignard Addition and Cyclization : For certain derivatives, Grignard reagents can be added to ketoamides to introduce additional substituents, followed by cyclization under acidic conditions. This method allows for the synthesis of 1,1-disubstituted tetrahydroisoquinolines with high selectivity and yield.

  • Reissert-Type Reactions : Catalytic enantioselective construction of quaternary stereocenters via Reissert-type reactions with quinolines has been reported, though less commonly applied to this specific scaffold.

  • The described methods provide high yields and flexibility for introducing various substituents, making them suitable for the synthesis of complex pharmacophores such as Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(morpholinomethyl)-s-triazin-2-yl)-.
  • The use of polyphosphoric acid and p-toluenesulfonic acid has been validated for efficient cyclization, while sodium borohydride reduction is favored for its mildness and selectivity.
  • Stepwise functionalization of cyanuric chloride remains the gold standard for triazine ring construction, offering control over substitution patterns and minimizing side reactions.
Synthetic Step Key Reagents/Conditions Typical Yield (%) Reference
Ortho-acylation Polyphosphoric acid, phenethylamine, acid 80–95
Ketoamide reduction Sodium borohydride, methanol 85–90
Cyclization p-Toluenesulfonic acid, DCM, rt 90–97
Triazine functionalization Cyanuric chloride, morpholine, ammonia, tetrahydroisoquinoline 70–85
Final coupling Nucleophilic substitution/condensation 65–80

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(morpholinomethyl)-s-triazin-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .

Scientific Research Applications

Biological Activities

Isoquinoline derivatives exhibit a range of biological properties that make them promising candidates for drug development:

  • Antimicrobial Activity : Many tetrahydroisoquinoline compounds demonstrate significant antibacterial and antifungal properties. Research indicates that these compounds can inhibit the growth of various pathogens, making them valuable in treating infectious diseases .
  • Neuroprotective Effects : Isoquinoline derivatives have been studied for their neuroprotective effects against neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Their ability to modulate neurotransmitter systems and reduce oxidative stress is of particular interest in neuropharmacology .
  • Antitumor Activity : Some studies suggest that tetrahydroisoquinoline compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .
  • Anti-inflammatory Properties : These compounds may also possess anti-inflammatory effects, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of isoquinoline derivatives. Research has shown that modifications to the tetrahydroisoquinoline scaffold can enhance biological activity. For instance:

  • Substituent Variations : Altering the substituents on the isoquinoline ring can significantly impact the compound's potency and selectivity against specific biological targets .
  • Synthesis Strategies : Various synthetic routes have been developed to create novel isoquinoline derivatives with improved pharmacological profiles. Common methods include cyclization reactions and functional group modifications that enhance solubility and bioavailability .

Case Studies

Several studies highlight the therapeutic potential of isoquinoline derivatives:

  • Antimicrobial Efficacy : A study reported that certain tetrahydroisoquinoline derivatives exhibited potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis .
  • Neuroprotective Mechanisms : Research demonstrated that a specific tetrahydroisoquinoline derivative could protect neuronal cells from glutamate-induced toxicity by modulating calcium influx and reducing oxidative stress markers .
  • Cancer Treatment Applications : In vitro studies showed that isoquinoline derivatives could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compounds induced cell cycle arrest and apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(morpholinomethyl)-s-triazin-2-yl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in biological pathways. The compound can modulate these pathways, leading to its observed effects .

Comparison with Similar Compounds

Research Findings and Gaps

  • Synthetic Challenges: The target compound’s combination of tetrahydroisoquinoline and substituted triazine likely requires multi-step synthesis, analogous to Compound C’s preparation involving palladium-catalyzed cross-coupling .
  • Computational Modeling : Tools like SHELX could refine crystallographic data for analogs, aiding in SAR (structure-activity relationship) studies.

Biological Activity

Isoquinoline derivatives, particularly the compound Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(morpholinomethyl)-s-triazin-2-yl)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Identification

  • Chemical Name : Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(morpholinomethyl)-s-triazin-2-yl)-
  • CAS Registry Number : 30146-67-9
  • Molecular Formula : C17H22N6O
  • Molecular Weight : 326.45 g/mol
  • Synonyms : AF 73, 2-Amino-4-(morpholinomethyl)-6-tetrahydroisoquinolino-s-triazine

Biological Activity Overview

Isoquinoline derivatives are known for their wide range of pharmacological properties. The specific compound has been studied for its potential effects on various biological systems:

  • Antimicrobial Activity : Research indicates that isoquinoline derivatives exhibit antimicrobial properties against a variety of pathogens. A study highlighted the effectiveness of tetrahydroisoquinoline analogs against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Neuroprotective Effects : Isoquinoline compounds have shown promise in neuroprotection and modulation of neurodegenerative disorders. The tetrahydroisoquinoline scaffold is linked to dopamine receptor activity, which is crucial in conditions like Parkinson's disease .
  • Anticancer Potential : Several studies have explored the anticancer potential of isoquinoline derivatives. For instance, certain tetrahydroisoquinolines have been identified as inhibitors of histone deacetylases (HDACs), which play a role in cancer progression .

The biological activity of isoquinoline derivatives can be attributed to several mechanisms:

  • Dopamine Receptor Modulation : Some derivatives act as antagonists or agonists at dopamine receptors, influencing neurotransmitter levels and providing therapeutic effects in neurodegenerative diseases .
  • Inhibition of Enzymatic Activity : Compounds have been shown to inhibit enzymes such as HDACs and acetylcholinesterase, which are involved in various pathological conditions including cancer and Alzheimer's disease .

Table 1: Biological Activities of Isoquinoline Derivatives

Activity TypeSpecific EffectsReference
AntimicrobialInhibition of S. aureus and E. coli
NeuroprotectiveModulation of dopamine receptors
AnticancerHDAC inhibition
Enzyme InhibitionAcetylcholinesterase inhibition

Case Studies

  • Study on Antimicrobial Activity :
    A recent study evaluated the antimicrobial efficacy of various isoquinoline derivatives against clinical isolates. The results demonstrated that certain tetrahydroisoquinolines exhibited significant antibacterial activity, highlighting their potential as lead compounds for new antibiotics.
  • Neuroprotective Study :
    In vitro studies assessed the neuroprotective effects of isoquinoline derivatives on neuronal cell lines exposed to oxidative stress. The findings indicated that these compounds could reduce cell death and promote survival through antioxidant mechanisms.
  • Anticancer Research :
    A series of tetrahydroisoquinoline derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation in vitro. The results showed promising anticancer activity linked to the modulation of histone acetylation patterns.

Q & A

Q. Methodological Focus

  • Dose-Dependent Studies : Conduct dose-response curves (0.1–100 μM) to identify biphasic effects (e.g., cytotoxicity at high doses vs. antioxidant activity at low doses) .
  • Assay Standardization : Use multiple cell lines (e.g., HeLa, MCF-7) and control compounds (e.g., doxorubicin for cytotoxicity, ascorbic acid for antioxidants) to minimize variability .
  • Mechanistic Profiling : Perform ROS (reactive oxygen species) detection assays alongside apoptosis assays (e.g., Annexin V staining) to disentangle overlapping pathways .

What experimental design principles apply to in vivo studies of this compound’s neuropharmacological potential?

Advanced Research Question

  • Animal Models : Use transgenic mice (e.g., Alzheimer’s models) to assess blood-brain barrier penetration. Monitor pharmacokinetics via LC-MS/MS .
  • Dosing Regimens : Apply staggered dosing (e.g., 10 mg/kg daily for 14 days) to evaluate cumulative effects while minimizing acute toxicity .
  • Behavioral Metrics : Combine Morris water maze tests with immunohistochemistry (e.g., Aβ plaque staining) to correlate cognitive outcomes with molecular changes .

Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Basic Research Question

  • ¹H/¹³C-NMR : Assign peaks for the isoquinoline aromatic protons (δ 7.2–8.5 ppm) and triazine NH₂ groups (δ 5.5–6.0 ppm) .
  • FT-IR : Confirm morpholinomethyl C-O-C stretch (1100–1250 cm⁻¹) and triazine ring vibrations (1500–1600 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error to confirm purity .

How can reaction path analysis using quantum methods improve synthetic route efficiency?

Advanced Research Question

  • Transition State Mapping : Use Gaussian 16 to identify high-energy intermediates in triazine ring formation, optimizing solvent (e.g., DMF vs. acetonitrile) and catalyst (e.g., K₂CO₃) choices .
  • Kinetic Monte Carlo Simulations : Model competing reaction pathways (e.g., morpholine vs. piperazine substitution) to prioritize high-yield routes .
  • Feedback Loop : Integrate experimental yields (e.g., 68–83% in ) with computational data to refine activation barriers .

What statistical methods are suitable for optimizing reaction conditions?

Q. Methodological Focus

  • Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design can identify interactions between morpholine equivalents (1.2–2.0 eq), temperature (25–60°C), and reaction time (12–24 hrs) .
  • Response Surface Methodology (RSM) : Model non-linear relationships to maximize yield (e.g., quadratic models for solvent polarity vs. byproduct formation) .

How can cross-disciplinary approaches enhance research on this compound’s applications?

Advanced Research Question

  • Cheminformatics : Use KNIME or Pipeline Pilot to mine structural analogs in PubChem (e.g., 4-Methylisoquinolin-6-amine in ) for SAR studies .
  • Data Integration : Combine transcriptomics (RNA-seq) with molecular docking to identify off-target effects (e.g., kinase inhibition beyond primary targets) .
  • Sustainability Metrics : Apply CRDC subclass RDF2050112 (reaction fundamentals) to minimize waste via solvent recovery systems .

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